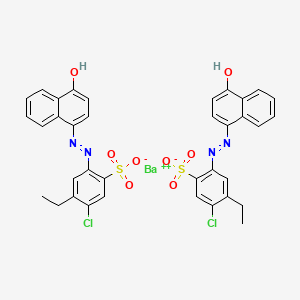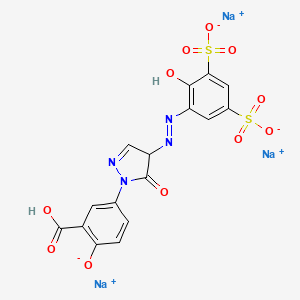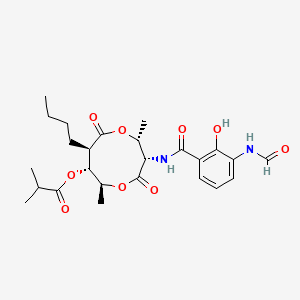
5-Chloro-4-ethyl-2-((4-hydroxy-1-naphthalenyl)azo)benzenesulfonic acid, barium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-ethyl-2-((4-hydroxy-1-naphthalenyl)azo)benzenesulfonic acid, barium salt is an organic compound commonly used as a pigment. It is known for its bright yellowish-red color and is often referred to as Pigment Red 53:1 . This compound is widely used in various industries, including printing inks, coatings, plastics, and rubber products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-ethyl-2-((4-hydroxy-1-naphthalenyl)azo)benzenesulfonic acid, barium salt involves several steps:
Diazotization: The process begins with the diazotization of 5-chloro-4-ethyl-2-aminobenzenesulfonic acid.
Coupling Reaction: The diazonium salt formed is then coupled with 4-hydroxy-1-naphthalenyl to form the azo compound.
Formation of Barium Salt: The final step involves the precipitation of the barium salt by adding barium chloride to the azo compound solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and filtration is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4-ethyl-2-((4-hydroxy-1-naphthalenyl)azo)benzenesulfonic acid, barium salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the presence of the azo group and the sulfonic acid group.
Oxidation and Reduction: The azo group can be reduced to form amines, and the compound can also undergo oxidation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nitrating agents, typically under acidic conditions.
Reduction Reactions: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Major Products
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-ethyl-2-((4-hydroxy-1-naphthalenyl)azo)benzenesulfonic acid, barium salt has several scientific research applications:
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved include:
Binding to Cellular Components: The compound can bind to proteins and nucleic acids, altering their function and structure.
Oxidation-Reduction Reactions: The azo group can undergo redox reactions, influencing cellular redox states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pigment Red 53: Similar in structure but differs in the substituents on the aromatic ring.
Pigment Orange 45: Another azo compound with different substituents, resulting in a different color.
Uniqueness
5-Chloro-4-ethyl-2-((4-hydroxy-1-naphthalenyl)azo)benzenesulfonic acid, barium salt is unique due to its specific substituents, which impart distinct color properties and stability. Its barium salt form enhances its insolubility in water, making it suitable for various industrial applications .
Eigenschaften
CAS-Nummer |
73612-30-3 |
|---|---|
Molekularformel |
C36H28BaCl2N4O8S2 |
Molekulargewicht |
917.0 g/mol |
IUPAC-Name |
barium(2+);5-chloro-4-ethyl-2-[(4-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C18H15ClN2O4S.Ba/c2*1-2-11-9-16(18(10-14(11)19)26(23,24)25)21-20-15-7-8-17(22)13-6-4-3-5-12(13)15;/h2*3-10,22H,2H2,1H3,(H,23,24,25);/q;;+2/p-2 |
InChI-Schlüssel |
NDHMVJJSORCCHU-UHFFFAOYSA-L |
Kanonische SMILES |
CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=CC=C(C3=CC=CC=C32)O.CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=CC=C(C3=CC=CC=C32)O.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine](/img/structure/B12769419.png)



![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)


